molecular formula C7H14N2O2 B13782067 Piperidine, 1-[(aminooxy)acetyl]-

Piperidine, 1-[(aminooxy)acetyl]-

Cat. No.: B13782067
M. Wt: 158.20 g/mol
InChI Key: KPDZFGWNUWLGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine, 1-[(aminooxy)acetyl]- is a piperidine derivative featuring an aminooxy acetyl (-O-NH₂) substituent at the 1-position of the piperidine ring. The aminooxy group introduces unique electronic and steric effects, influencing reactivity, stability, and biological interactions. This compound’s design likely aims to modulate hydrogen bonding, basicity, or metabolic stability compared to other acetylated piperidines .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-aminooxy-1-piperidin-1-ylethanone

InChI

InChI=1S/C7H14N2O2/c8-11-6-7(10)9-4-2-1-3-5-9/h1-6,8H2

InChI Key

KPDZFGWNUWLGOO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine,1-[(aminooxy)acetyl]-(9ci) typically involves the reaction of piperidine with aminooxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of Piperidine,1-[(aminooxy)acetyl]-(9ci) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Piperidine,1-[(aminooxy)acetyl]-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Piperidine,1-[(aminooxy)acetyl]-(9ci) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Piperidine,1-[(aminooxy)acetyl]-(9ci) involves its interaction with specific molecular targets. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling studies. The compound’s biological activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogues include:

Compound Name Substituent on Acetyl Group Key Features & Applications References
1-(Trifluoroacetyl)piperidine -CF₃ Enhanced lipophilicity; reduced basicity of piperidine nitrogen. Used in conformational studies .
1-(3-Phenylbutyl)piperidine derivatives -Ph(CH₂)₃ Hydrophobic interactions with helices α4/α5 in S1R ligands; salt bridge with Glu172 .
1-[(4-(4-Chlorobenzoyl)phenoxy)acetyl]piperidine -O-Ph(4-Cl) Stabilizes interactions via aromatic stacking; used in kinase inhibitors .
PF-06683324 (Trifluoromethoxy phenyl acetyl) -Ph-O-CF₃ High selectivity for PI3Kδ inhibition; six-membered rings favor activity .

Aminooxy Acetyl vs. Other Substituents:

  • Basicity: The aminooxy group could reduce the basicity of the piperidine nitrogen, akin to trifluoroacetyl derivatives, thereby altering receptor affinity .

Stability and Reactivity

  • Acetyl Group Stability: Diacetate derivatives decompose rapidly when neat but stabilize in solution at low temperatures . In contrast, aminooxy acetyl’s -O-NH₂ may introduce hydrolytic sensitivity, similar to hydrazine-mediated deacetylation .

Data Tables

Table 1: Comparative Physicochemical Properties

Property 1-[(Aminooxy)Acetyl]Piperidine (Predicted) 1-(Trifluoroacetyl)Piperidine 1-(3-Phenylbutyl)Piperidine
LogP ~1.2 (moderate polarity) 2.8 3.5
pKa (piperidine N) ~7.5 6.2 9.8
Metabolic Stability Moderate (prone to hydrolysis) High High

Research Implications

  • Drug Design: The aminooxy acetyl group’s polarity and hydrogen-bonding capacity make it suitable for targets requiring polar interactions, such as enzymes with hydrophilic active sites.
  • Stability Optimization : Protective strategies (e.g., prodrug formulations) may be necessary to mitigate hydrolytic degradation .

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